molecular formula C12H11NO B3215144 4-Hydroxy-2-(2-methylphenyl)pyridine CAS No. 1159814-27-3

4-Hydroxy-2-(2-methylphenyl)pyridine

Cat. No. B3215144
CAS RN: 1159814-27-3
M. Wt: 185.22 g/mol
InChI Key: JPZMNDPOFYKMEH-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(2-methylphenyl)pyridine” is a compound that is likely to have a structure similar to pyridine derivatives . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation . Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-(2-methylphenyl)pyridine” is likely to be similar to that of pyridine derivatives, which are characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Pyridinium salts, which are structurally diverse and are found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-2-(2-methylphenyl)pyridine” are likely to be similar to those of other pyridine derivatives. For instance, 2-(4-Methylphenyl)pyridine is a clear yellow to gold liquid .

Mechanism of Action

The mechanism of action of “4-Hydroxy-2-(2-methylphenyl)pyridine” is likely to be similar to that of other pyridine derivatives. These compounds are known to exert diverse biological effects, ranging from antifungal, antibacterial, insecticidal, and cytotoxic activity to the induction of neurite outgrowth in different cell assays .

Safety and Hazards

As with any chemical compound, handling “4-Hydroxy-2-(2-methylphenyl)pyridine” requires appropriate safety measures. These may include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research on “4-Hydroxy-2-(2-methylphenyl)pyridine” and similar compounds could focus on developing efficient and general protocols for the synthesis of functionalized pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation . This could lead to the discovery of new pyridine compounds with different biological profiles .

properties

IUPAC Name

2-(2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMNDPOFYKMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671700
Record name 2-(2-Methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(2-methylphenyl)pyridine

CAS RN

1159814-27-3
Record name 2-(2-Methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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